molecular formula C9H11NO3S B13152675 3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate

3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate

Cat. No.: B13152675
M. Wt: 213.26 g/mol
InChI Key: OIAXKLZGTPQDAY-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate: is a chemical compound characterized by the presence of a thiolane ring with a dioxo group and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate typically involves the reaction of a thiolane derivative with a pyridinium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group, altering the compound’s reactivity and properties.

    Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group attached to the pyridinium ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

Biology: In biological research, it serves as a probe for studying redox reactions and thiol-disulfide exchange processes.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate involves its ability to participate in redox reactions. The dioxo group can undergo reduction, while the thiolane ring can be oxidized, making it a versatile compound in redox chemistry. The pyridinium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

  • 3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)pyridin-1-ium-1-olate
  • 1-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Comparison: Compared to similar compounds, 3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate is unique due to the position of the dioxo group on the thiolane ring and the presence of the pyridinium ion. These structural features confer distinct reactivity and properties, making it suitable for specific applications in redox chemistry and medicinal research.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-3-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C9H11NO3S/c11-10-5-1-3-8(7-10)9-4-2-6-14(9,12)13/h1,3,5,7,9H,2,4,6H2

InChI Key

OIAXKLZGTPQDAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)C2=C[N+](=CC=C2)[O-]

Origin of Product

United States

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